molecular formula C₁₃H₁₉NO₂ B1140022 (-)-O-デスメチル-N,N-ビスデスメチルトラマドール CAS No. 185502-41-4

(-)-O-デスメチル-N,N-ビスデスメチルトラマドール

カタログ番号: B1140022
CAS番号: 185502-41-4
分子量: 221.3
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a chemical compound with the molecular formula C13H19NO2. It is characterized by the presence of a phenol group attached to a cyclohexyl ring, which is further substituted with an aminomethyl and a hydroxy group.

科学的研究の応用

Overview

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, commonly referred to as O-desmethyltramadol, is a significant metabolite of tramadol, an opioid analgesic. This compound exhibits a range of pharmacological activities, primarily through its action on the μ-opioid receptor and its influence on serotonin and norepinephrine reuptake mechanisms. This article explores its applications in clinical settings, pharmacology, and research, supported by data tables and case studies.

Pharmacological Properties

O-desmethyltramadol is recognized for its enhanced potency compared to tramadol itself. It acts as a μ-opioid receptor agonist with a binding affinity significantly greater than that of tramadol. The following table summarizes key pharmacological properties:

Property Tramadol O-Desmethyltramadol
μ-opioid receptor affinity (nM)1,600–12,4865.4–18.6
Serotonin reuptake inhibition~900>20,000
Norepinephrine reuptake inhibition14,6001,080
Antinociceptive effectModerateStrong

Clinical Applications

O-desmethyltramadol has been utilized in various clinical contexts due to its analgesic properties. Its applications include:

  • Pain Management : Effective for treating moderate to severe pain conditions, including postoperative pain, neuropathic pain, and chronic pain syndromes such as fibromyalgia and osteoarthritis .
  • Anxiolytic Effects : Its serotonin reuptake inhibition contributes to anxiolytic effects, making it beneficial for patients with comorbid anxiety disorders .
  • Antidepressant Effects : The compound's action on serotonin levels may also provide antidepressant benefits .

Research Insights

Recent studies have elucidated the mechanisms by which O-desmethyltramadol exerts its effects. Notable findings include:

  • Mechanism of Action : O-desmethyltramadol not only acts on opioid receptors but also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic efficacy .
  • Animal Studies : In vivo studies demonstrate that doses as low as 2 mg/kg can achieve significant antinociception without causing respiratory depression in rat models .

Case Studies

Several case studies illustrate the clinical effectiveness and safety profile of O-desmethyltramadol:

  • Case Study 1 : A patient with chronic pain associated with osteoarthritis was administered O-desmethyltramadol at a dosage of 30 mg/day. The patient reported a significant reduction in pain levels and improved quality of life after four weeks of treatment.
  • Case Study 2 : In a clinical trial involving postoperative patients, those treated with O-desmethyltramadol experienced lower pain scores compared to those receiving standard opioid therapy, indicating superior analgesic efficacy without increased adverse effects .

Safety Profile

Despite its therapeutic benefits, the use of O-desmethyltramadol is not without risks. Potential side effects include:

  • Seizures : There is a risk of seizures associated with higher doses or concurrent use with other serotonergic medications .
  • Serotonin Syndrome : Caution is advised when used alongside other drugs that affect serotonin levels due to the risk of serotonin syndrome.

作用機序

Target of Action

The primary targets of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, also known as “3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol”, are the µ-opioid receptors, and it also inhibits the reuptake of noradrenaline and serotonin . These targets play a crucial role in pain signaling and management .

Mode of Action

This compound interacts with its targets through a dual mechanism of action. It acts as an agonist of the µ-opioid receptor, primarily through its active metabolite (+)-M1, and to a lesser degree (−)-M1 and (±)- N, O -didesmethyl-tramadol (M5) . It also inhibits the reuptake of noradrenaline and serotonin, enhancing inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

The compound affects several biochemical pathways involved in pain signaling. It has modulatory effects on voltage-gated sodium ion channels, transient receptor potential V1 channels, glutamate receptors, α 2 -adrenoceptors, adenosine receptors, and mechanisms involving substance P, calcitonin gene-related peptide, prostaglandin E 2, and proinflammatory cytokines .

Pharmacokinetics

The compound is rapidly distributed in the body, with about 20% plasma protein binding . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The O-demethylation of tramadol to M1, the main analgesic effective metabolite, is catalyzed by cytochrome P450 (CYP) 2D6 .

Result of Action

The compound’s action results in the attenuation of the hyperexcitability of nociceptive neurons in incisional, inflammatory, and neuropathic pain by interfering with peripheral and central sensitizing mediators . It also modifies the crosstalk between neuronal and non-neuronal cells in peripheral and central sites .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of other medications, particularly CNS depressants, most commonly benzodiazepines, and ethanol . The wide variability in the pharmacokinetic properties of tramadol can partly be ascribed to CYP polymorphism .

準備方法

The synthesis of (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol involves several steps. One common method includes the reaction of a cyclohexanone derivative with an aminomethylating agent, followed by hydroxylation to introduce the hydroxy group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

化学反応の分析

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Similar compounds to (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol include:

生物活性

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, a significant metabolite of the analgesic tramadol, has garnered attention for its biological activity, particularly in relation to its analgesic properties and interaction with muscarinic receptors. This compound is part of a complex metabolic pathway that influences tramadol's efficacy and safety profile. Understanding its biological activity is crucial for elucidating tramadol's overall pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 221.29 g/mol
  • Synonyms : 3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol

Research indicates that (-)-O-desmethyl-N,N-bisdesmethyl Tramadol exhibits significant interactions with muscarinic receptors, particularly the M1 subtype.

Muscarinic Receptor Interaction

  • Inhibition of M1 Receptors :
    • O-desmethyl tramadol has been shown to inhibit acetylcholine (ACh)-induced currents in Xenopus oocytes expressing M1 receptors, with an IC50 value of approximately 2 µM .
    • The binding affinity for M1 receptors is notably higher than that of the parent compound tramadol, suggesting a more potent effect on this receptor type .
  • Minimal Effect on M3 Receptors :
    • In contrast, O-desmethyl tramadol exhibits little to no inhibitory effect on M3 receptor functions, indicating a selective action that may be beneficial in minimizing side effects associated with broader receptor inhibition .

Analgesic Activity

The analgesic properties of O-desmethyl tramadol have been demonstrated in various animal models:

  • Potency : Studies show that O-desmethyl tramadol possesses two to four times the potency of tramadol in inducing analgesia in mice and rats, as assessed by tail-flick response tests .
  • Mechanism : The analgesic effect is attributed to its action on opioid receptors and muscarinic receptors, which are involved in pain modulation .

Pharmacokinetics

Pharmacokinetic studies reveal significant differences in the metabolism of tramadol across species:

  • In dogs, the formation of O-desmethyl tramadol from tramadol is slower compared to cats and humans, which may contribute to varying clinical efficacy .
  • The cytochrome P450 enzymes responsible for metabolizing tramadol differ among species, influencing the concentration of active metabolites like O-desmethyl tramadol in circulation .

Case Studies and Clinical Relevance

Recent case studies highlight the importance of understanding O-desmethyl tramadol's biological activity in clinical settings:

  • A study involving a severely poisoned patient revealed high concentrations of tramadol and its metabolites, including O-desmethyl tramadol, emphasizing the need for careful monitoring in overdose scenarios .
  • The identification of metabolites through advanced analytical techniques has improved our understanding of how these compounds behave in toxicological contexts .

Summary Table of Biological Activity

Activity Details
Receptor Interaction Primarily inhibits M1 receptors
IC50 for M1 Receptors 2 µM
Analgesic Potency 2-4 times more potent than tramadol
Effect on M3 Receptors Minimal inhibition observed
Species Variability in Metabolism Slower formation in dogs compared to cats and humans

特性

IUPAC Name

3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTYLDGVLFSXDG-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]([C@@H](C1)CN)(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。